5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,5-dimethylpiperidine moiety, a 4-ethoxyphenyl group, and an ethyl side chain. Its design integrates pharmacophores known for modulating biological activity, particularly in central nervous system (CNS) and antimicrobial targets . The hydroxyl group at position 6 contributes to hydrogen-bonding interactions, critical for target engagement .
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-5-18-23-22-26(24-18)21(27)20(29-22)19(25-12-14(3)11-15(4)13-25)16-7-9-17(10-8-16)28-6-2/h7-10,14-15,19,27H,5-6,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJIBIIVMKPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CC(CC(C4)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its diverse biological activities. Its structure incorporates a thiazole and triazole moiety, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on current research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.57 g/mol |
| CAS Number | 1009230-52-7 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The presence of the piperidine ring enhances its lipophilicity, allowing effective membrane penetration and receptor binding.
Anti-inflammatory Activity
Research indicates that derivatives of thiazoles and triazoles often exhibit anti-inflammatory properties. A study predicted the anti-inflammatory potential of similar compounds using the PASS program, showing probabilities ranging from 0.274 to 0.636 for anti-inflammatory action .
In vivo studies have demonstrated that thiazole derivatives can provide significant protection against inflammation. For example, a related compound showed up to 67% protection in mouse models compared to 47% for indomethacin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively:
-
Cyclooxygenase (COX) Inhibition :
- Inhibitory activity against COX enzymes is crucial for anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit COX-1 and COX-2 with varying degrees of efficacy . The inhibition rates for related compounds ranged from 0% to 93%, indicating strong potential for therapeutic applications.
- Lipoxygenase (LOX) Inhibition :
Case Study 1: In Vivo Evaluation
A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anti-inflammatory effects in R strain mice. The results indicated substantial protective effects against induced inflammation, suggesting that modifications in the chemical structure can enhance biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the piperidine and phenyl rings significantly influence the biological activity of thiazolo-triazole compounds. For instance, variations in alkyl groups on the piperidine ring were correlated with increased COX inhibition .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole scaffold is particularly noted for its effectiveness against a range of pathogens. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a recent study highlighted the antibacterial efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria, suggesting that 5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may possess similar properties .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Triazole-based compounds have been associated with various mechanisms of action in cancer therapy, including apoptosis induction and cell cycle arrest. A comprehensive review of triazole derivatives indicated their role in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents . Additionally, molecular docking studies have shown promising interactions with cancer-related targets.
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases are crucial in regulating cellular processes and are often implicated in cancer and other diseases. The thiazolo[3,2-b][1,2,4]triazole moiety may confer selectivity towards specific kinases involved in disease pathways . Patents related to this compound have outlined its application in treating degenerative diseases through kinase inhibition.
Material Science Applications
Beyond biological applications, the compound's unique structure allows for exploration in material science. Triazole compounds are known for their coordination chemistry and can act as ligands in metal complexation. This property can be harnessed to develop new materials with specific electronic or catalytic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole and triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that triazole derivatives could induce apoptosis in breast cancer cells. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins . This highlights the potential for this compound to contribute to cancer therapy strategies.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The ethoxyphenyl and thiazole-triazole systems participate in electrophilic substitutions due to their electron-rich aromatic regions:
-
Nitration : Occurs preferentially at the para position of the ethoxyphenyl group under HNO₃/H₂SO₄, yielding nitro derivatives .
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups on the triazole ring.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | p-Ethoxy | 68% | |
| Sulfonation | H₂SO₄, 60°C | Triazole | 52% |
Nucleophilic Additions
The hydroxyl group at position 6 and the piperidine nitrogen are primary nucleophilic sites:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media forms ethers or N-alkylated piperidine derivatives.
-
Acylation : Acetic anhydride acetylates the hydroxyl group, confirmed by IR peaks at 1740 cm⁻¹ (C=O) .
Oxidation and Reduction
-
Oxidation : The thiazole sulfur undergoes oxidation with H₂O₂ to form sulfoxide derivatives, verified by mass spectrometry .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the triazole ring’s double bonds, yielding dihydro derivatives .
Comparative Reactivity :
| Process | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, 40°C | Thiazole sulfoxide | 61% | |
| Reduction | H₂/Pd-C, EtOH | Dihydrotriazole analogue | 83% |
Cyclocondensation Reactions
The triazole-thiazole scaffold facilitates cyclocondensation with active methylene compounds (e.g., 1,3-diketones) under visible light or Fe(OTf)₃ catalysis :
-
Mechanism : NBS-mediated bromination of 1,3-diketones followed by nucleophilic attack by 3-mercapto-1,2,4-triazole yields fused thiazolo-triazole systems .
Optimized Conditions :
-
Catalyst : Fe(OTf)₃ (10 mol%)
-
Solvent : 1,2-Dichloroethane (DCE)
-
Temperature : 90°C
-
Yield : 99% chirality transfer observed in analogous substrates .
Ring-Chain Tautomerism
The hydroxyl group at position 6 participates in tautomeric equilibria with keto-enol forms, as observed in related triazole-carboxylic acids :
Evidence :
-
¹H NMR : Downfield shift of OH proton (δ 9.26 ppm) and absence of carbonyl signals in DMSO-d₆ .
-
Equilibrium Ratio : 78:22 (hydroxy:keto) in polar solvents .
Metal Coordination
The triazole nitrogen and hydroxyl group act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with potential bioactive properties :
Acid/Base-Mediated Rearrangements
-
Acidic Conditions : HCl induces deprotection of acetal groups in related compounds, generating aldehydes .
-
Basic Conditions : NaOH hydrolyzes the ethoxy group to phenolic derivatives.
Biological Activity-Driven Modifications
While not direct chemical reactions, structural analogues show:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues from the Evidence
The following compounds share structural similarities and are analyzed for comparative insights:
Key Research Findings
- Electron-Withdrawing vs. Electron-Donating Substituents : The 3-fluorophenyl analogue exhibits lower logP (2.1 vs. 3.5) compared to the 4-ethoxyphenyl variant, suggesting reduced membrane permeability but improved aqueous solubility.
- Core Heterocycle Impact: The thieno-triazolo-diazepine analogue demonstrates higher affinity for GABAA receptors (IC50 = 12 nM vs. 45 nM for the target compound), attributed to the diazepine ring’s conformational flexibility.
- Nitro Group Effects : The benzimidazole derivative shows potent activity against Staphylococcus aureus (MIC = 0.5 µg/mL), likely due to nitro group-mediated disruption of bacterial DNA synthesis.
Pharmacokinetic and Thermodynamic Data
Critical Analysis of Structural Modifications
- 4-Ethoxyphenyl vs. Halogenated Phenyl : The ethoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in hydrophobic binding pockets, whereas fluorophenyl analogues prioritize polar interactions .
- Thiazolo-Triazole vs. Thieno-Triazolo-Diazepine: The diazepine core’s seven-membered ring allows for greater conformational adaptability, improving receptor fit but increasing synthetic complexity .
Q & A
Basic Research Questions
Q. How can the synthetic pathway of the compound be optimized to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction conditions such as solvent selection, catalyst use, and temperature control. For example, sodium hydride in toluene has been effective for analogous triazole-thiadiazole syntheses, achieving yields up to 94% . Refluxing in ethanol or DMF-EtOH mixtures (1:1) for 2 hours and subsequent recrystallization can enhance purity . Monitoring intermediates via chromatography-mass spectrometry ensures structural fidelity .
Q. What analytical techniques are recommended for confirming the structure of the compound?
- Methodological Answer : Use a combination of elemental analysis, IR spectroscopy (to identify functional groups like thiols or ethers), and NMR (to resolve substituent environments, e.g., ethoxy or piperidinyl groups). Chromatography-mass spectrometry is critical for verifying molecular weight and fragmentation patterns . For advanced validation, X-ray crystallography or 2D NMR (e.g., -HSQC) may be employed.
Q. What methods are suitable for determining the pKa and solubility profile of the compound under varying conditions?
- Methodological Answer : Potentiometric titrations using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, acetone) can determine pKa values. Calibrate the pH meter and plot mV vs. titrant volume to calculate half-neutralization potentials (HNP) . Solubility studies should assess polar (DMF, DMSO) vs. non-polar (toluene) solvents, noting temperature-dependent variations .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological activity of the compound against specific enzyme targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Parameterize the ligand with Gaussian-based charge calculations and validate docking poses via MD simulations. Prioritize binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues . Experimental validation via enzyme inhibition assays (e.g., MIC for antifungal activity) is critical .
Q. What strategies address discrepancies between computational predictions and experimental results in the biological activity of the compound?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility not modeled in silico. Use umbrella sampling or free-energy perturbation (FEP) to account for solvent interactions. Experimentally, perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing ethoxy with methoxy groups) and compare bioactivity trends .
Q. How can regioselectivity challenges in the synthesis of the compound be addressed using modern catalytic approaches?
- Methodological Answer : Regioselectivity in triazole-thiazolo fusion can be controlled via transition-metal catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition for triazole rings) or directing groups. For example, phosphorus oxychloride-mediated cyclization in thiadiazole formation ensures regioselective bond formation . Monitor reaction progress in real-time using in situ IR or HPLC.
Q. How to design analogs of the compound based on structure-activity relationships for enhanced pharmacokinetic properties?
- Methodological Answer : Modify the 4-ethoxyphenyl group to improve metabolic stability (e.g., fluorinated or heteroaromatic replacements) or the piperidinyl moiety to enhance blood-brain barrier penetration. Use QSAR models to predict logP and polar surface area. Test in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
